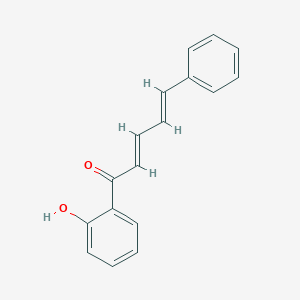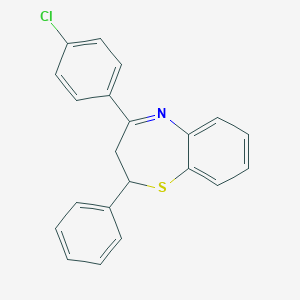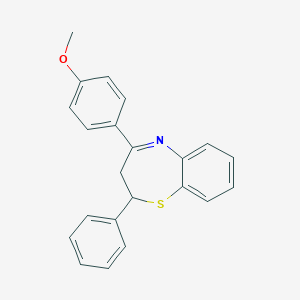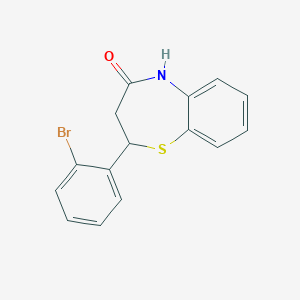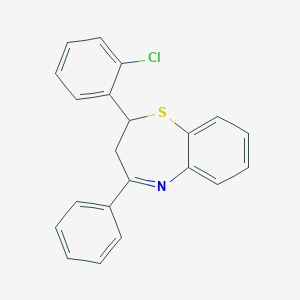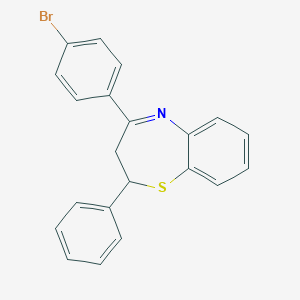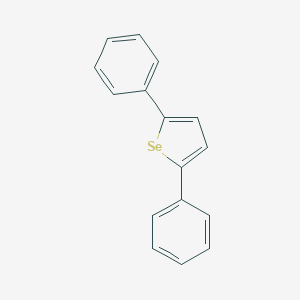
2,5-Diphenylselenophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenylselenophene is a heterocyclic compound that contains selenium and is widely used in scientific research. It is a member of the selenophene family and has a unique structure that makes it a versatile compound for various applications.
Scientific Research Applications
2,5-Diphenylselenophene has various scientific research applications. It is widely used as a building block for organic electronic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). It is also used as a catalyst in organic reactions, such as Suzuki coupling, Sonogashira coupling, and Stille coupling. Moreover, it is used as a probe in fluorescence-based assays for the detection of biomolecules.
Mechanism Of Action
The mechanism of action of 2,5-Diphenylselenophene is not fully understood. However, it is believed that the selenium atom in the molecule plays a crucial role in its biological activity. It is thought to act as a nucleophile and form covalent bonds with biological molecules, such as proteins and DNA. This interaction can lead to changes in the structure and function of these molecules, resulting in various biochemical and physiological effects.
Biochemical And Physiological Effects
2,5-Diphenylselenophene has been shown to exhibit various biochemical and physiological effects. It has antioxidant properties and can scavenge free radicals, which can cause oxidative stress and damage to cells. It can also inhibit the activity of enzymes that are involved in the production of reactive oxygen species (ROS). Additionally, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to have anticancer properties and can induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
2,5-Diphenylselenophene has several advantages for lab experiments. It is easy to synthesize and purify, and it has a high yield. It is also stable under various conditions and can be stored for a long time. Moreover, it has a unique structure that makes it a versatile compound for various applications. However, 2,5-Diphenylselenophene has some limitations. It is toxic and can cause harm to humans and animals. Therefore, it should be handled with care and disposed of properly. Additionally, it is expensive, which can limit its use in some experiments.
Future Directions
There are several future directions for the research on 2,5-Diphenylselenophene. One direction is to explore its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its use as a probe for the detection of biomolecules in vivo. Moreover, it can be used as a building block for the synthesis of new organic electronic materials with improved performance. Additionally, the development of new synthetic methods for the preparation of 2,5-Diphenylselenophene can lead to more efficient and cost-effective production.
Conclusion
In conclusion, 2,5-Diphenylselenophene is a versatile compound with various scientific research applications. It is easy to synthesize and has a unique structure that makes it a useful building block for organic electronic materials. It has several biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. However, it has some limitations, such as toxicity and high cost. The future directions for research on 2,5-Diphenylselenophene include exploring its potential as a therapeutic agent, developing new synthetic methods, and investigating its use as a probe for the detection of biomolecules.
Synthesis Methods
The synthesis of 2,5-Diphenylselenophene involves the reaction of phenyl lithium with diphenyl diselenide. The reaction is carried out in anhydrous ether and is catalyzed by copper iodide. The resulting product is then purified by column chromatography. This method is considered the most efficient and widely used for the synthesis of 2,5-Diphenylselenophene.
properties
CAS RN |
18782-55-3 |
|---|---|
Product Name |
2,5-Diphenylselenophene |
Molecular Formula |
C16H12Se |
Molecular Weight |
283.2 g/mol |
IUPAC Name |
2,5-diphenylselenophene |
InChI |
InChI=1S/C16H12Se/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-12H |
InChI Key |
BQQKIUFJWFHJTM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C([Se]2)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C([Se]2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[5-(4-Methylphenoxy)pentyl]pyrrolidine](/img/structure/B186441.png)
![1-(4-Methoxyphenyl)-3-[2-(4-methoxyphenyl)ethylamino]pyrrolidine-2,5-dione](/img/structure/B186442.png)
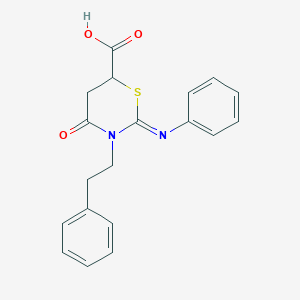
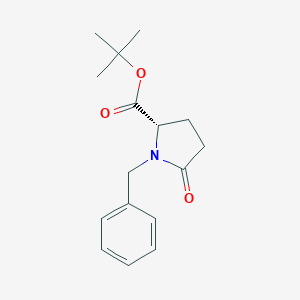
![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B186445.png)
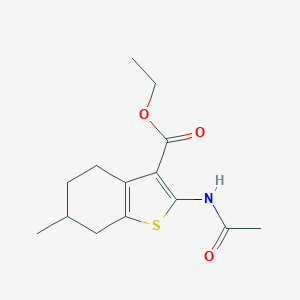
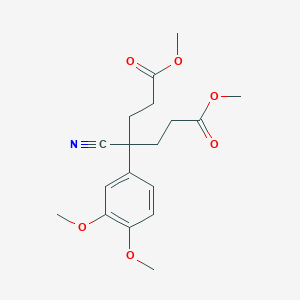
![Benzo[c][2,1]benzoxathiine 6-oxide](/img/structure/B186456.png)
